molecular formula C14H17N5O2 B2567394 N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2097902-77-5

N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

Cat. No.: B2567394
CAS No.: 2097902-77-5
M. Wt: 287.323
InChI Key: SKUQIVWSHVJNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a synthetic chemical compound provided for research and development purposes. This molecule features a complex hybrid architecture, incorporating a 1-methyl-1H-pyrazol-4-amine group linked via a propanamide chain to a 3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-3-one scaffold . The presence of both pyrazole and pyridazine heterocycles, which are privileged structures in medicinal chemistry, makes this compound a valuable intermediate for researchers exploring new chemical entities. Compounds with similar structural motifs, particularly those containing the 1-methyl-1H-pyrazol-4-yl group, are frequently investigated in drug discovery for their potential as kinase inhibitors . Likewise, the fused cyclopentapyridazinone core is a moiety of interest in the design of biologically active molecules. Researchers may utilize this compound as a key building block in the synthesis of novel compound libraries or as a reference standard in analytical studies. Its molecular formula is C14H16N6O2, with a molecular weight of 300.32 g/mol. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-9(14(21)16-11-7-15-18(2)8-11)19-13(20)6-10-4-3-5-12(10)17-19/h6-9H,3-5H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUQIVWSHVJNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN(N=C1)C)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antiviral effects, and other pharmacological applications based on recent studies and findings.

Chemical Structure

The compound's structure can be broken down into two significant components:

  • Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
  • Cyclopenta[c]pyridazine core : This fused ring system may contribute to the compound's unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of compounds with similar pyrazole structures in inhibiting various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Compounds with pyrazole derivatives have shown significant inhibition of cell proliferation in several cancer types. One study reported an IC50 value of 9 μM against A549 human lung cancer cells when treated with related heterocyclic compounds .
  • Mechanism of Action : The anticancer activity is often linked to the induction of cell cycle arrest and apoptosis. For example, compounds that inhibit anchorage-independent growth have been identified, suggesting a potential mechanism for tumor suppression .

Antiviral Activity

The pyrazole derivatives are also being investigated for their antiviral properties:

  • Inhibition of Viral Replication : Some studies indicate that pyrazole-based compounds can inhibit the replication of viruses such as hepatitis C and herpes simplex virus (HSV) at concentrations as low as 0.20 μM . This suggests that our compound may possess similar antiviral efficacy.

Case Studies and Research Findings

StudyCompoundCell Line/TargetIC50/Activity
Study 1N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo...)A549 (Lung Cancer)IC50 = 9 μM
Study 2Related Pyrazole DerivativeHepG2 (Liver Cancer)GI50 = 0.25 μM
Study 3Pyrazolo[3,4-d]pyrimidineHSV InhibitionIC50 = 0.20 μM

Pharmacological Implications

The biological activities of N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo...) suggest several pharmacological implications:

  • Cancer Therapy : The ability to inhibit tumor growth positions this compound as a candidate for further development in cancer therapies.
  • Antiviral Treatments : Its potential antiviral properties could be explored for developing treatments against viral infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes two tetrahydroimidazo[1,2-a]pyridine derivatives, 1l and 2d , which serve as structural analogs for comparison. While these compounds share fused bicyclic systems and heteroatom-rich cores with the target molecule, key differences in ring systems, substituents, and functional groups influence their properties.

Structural Comparison

Feature Target Compound Compound 1l Compound 2d
Core Structure Cyclopenta[c]pyridazinone (pyridazinone fused to cyclopentane) Tetrahydroimidazo[1,2-a]pyridine (imidazole fused to tetrahydropyridine) Tetrahydroimidazo[1,2-a]pyridine (imidazole fused to tetrahydropyridine)
Key Functional Groups Pyridazinone ketone, propanamide, methylpyrazole Cyano, nitro, ester groups Benzyl, nitro, ester groups
Substituents 1-methyl-1H-pyrazol-4-yl (amide-linked) 4-nitrophenyl, phenethyl, diethyl ester 4-nitrophenyl, benzyl, diethyl ester

Key Observations :

  • The propanamide linker in the target compound introduces hydrogen-bonding capabilities, whereas 1l and 2d rely on nitro and cyano groups for polarity .

Physical Properties

Property Target Compound Compound 1l Compound 2d
Molecular Weight Not reported 574.55 g/mol 560.56 g/mol
Melting Point Not reported 243–245°C 215–217°C
Yield Not reported 51% 55%

Implications :

  • The higher melting points of 1l and 2d (215–245°C) suggest strong intermolecular interactions (e.g., dipole-dipole, π-stacking) due to nitro and ester groups. The target compound’s amide group may similarly contribute to high thermal stability.

Spectroscopic and Analytical Data

NMR and IR Features:
  • Target Compound: Expected signals include pyridazinone carbonyl (¹³C NMR ~170 ppm), pyrazole protons (¹H NMR ~7.5–8.0 ppm), and amide N–H stretch (IR ~3300 cm⁻¹).
  • Compound 1l :
    • ¹H NMR: Aromatic protons (δ 7.5–8.3 ppm), nitrophenyl group (δ 8.2 ppm) .
    • IR: Strong C≡N stretch (2250 cm⁻¹), nitro group (1530 cm⁻¹) .
  • Compound 2d :
    • ¹³C NMR: Benzyl carbons (δ 40–45 ppm), ester carbonyls (δ 165–170 ppm) .
Mass Spectrometry:
  • 1l and 2d show precise HRMS (ESI) matches (e.g., [M+H]⁺ for 1l : calc. 575.1564, found 575.1561) . The target compound would require similar validation for its molecular formula.

Research Findings and Implications

  • Functional Group Impact : The amide group in the target compound may enhance solubility compared to the ester-dominated 1l and 2d , which could influence bioavailability.

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